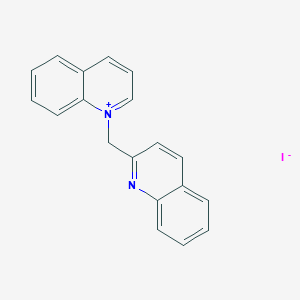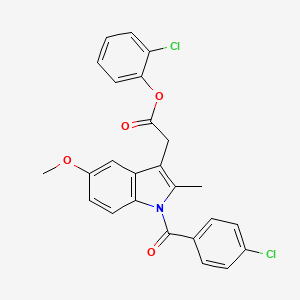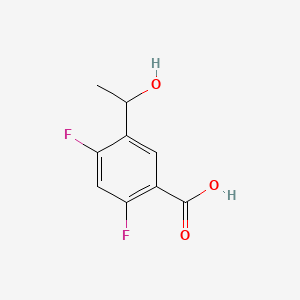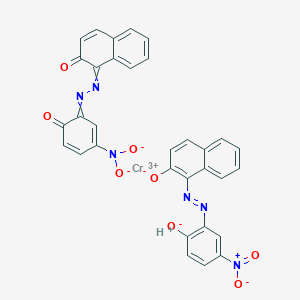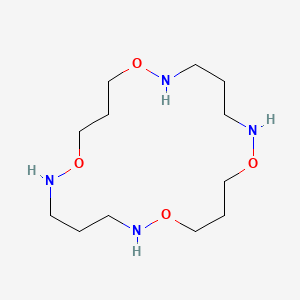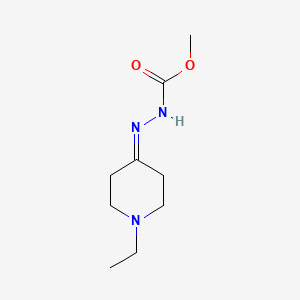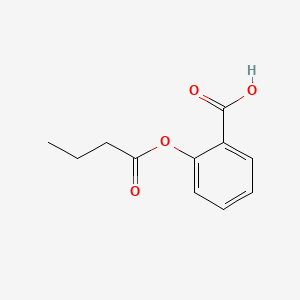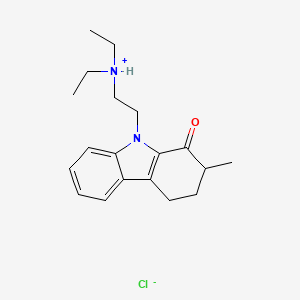
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its chemical structure includes a carbazole core, which is a tricyclic aromatic system, and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the carbazole core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbazole core.
Reduction: Formation of reduced derivatives, potentially altering the diethylaminoethyl side chain.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially inhibiting or activating them. The carbazole core can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: Similar structure but with an ethyl group instead of the diethylaminoethyl side chain.
3,6-Di(tert-butyl)carbazole: Similar core structure with different substituents.
Uniqueness
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is unique due to its combination of the carbazole core and the diethylaminoethyl side chain, which imparts specific chemical and biological properties not found in simpler carbazole derivatives.
Propriétés
Numéro CAS |
24536-19-4 |
|---|---|
Formule moléculaire |
C19H27ClN2O |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
diethyl-[2-(2-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)12-13-21-17-9-7-6-8-15(17)16-11-10-14(3)19(22)18(16)21;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
Clé InChI |
VBGOTBIRGHDZCN-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)C(CC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



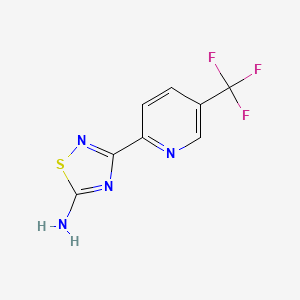

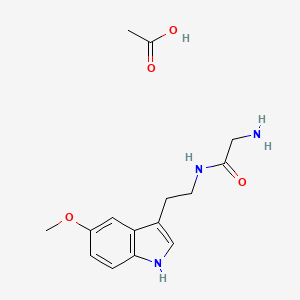

![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
